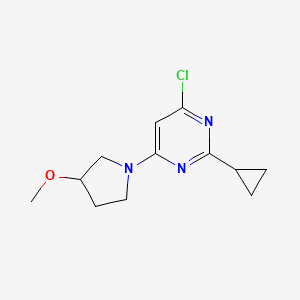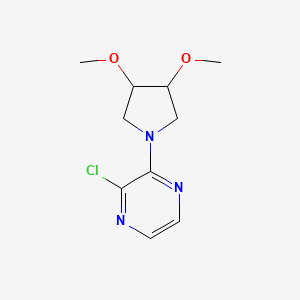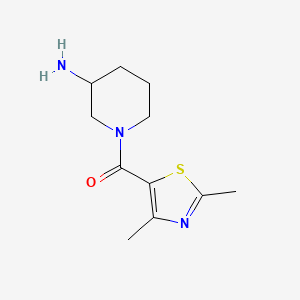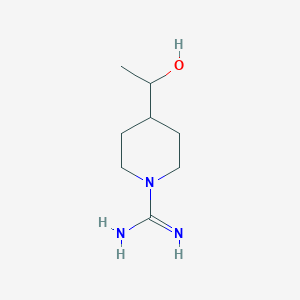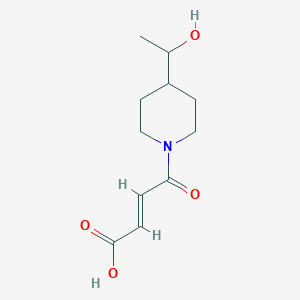
(E)-4-(4-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Vue d'ensemble
Description
(E)-4-(4-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid, also known as 4-hydroxyethylpiperidine-4-carboxylic acid (HEP), is an organic compound that has been studied for its various biochemical and physiological properties. It is a piperidin-based carboxylic acid with a hydroxyethyl substituent on the nitrogen atom. HEP is a versatile compound that has been used in a variety of scientific research applications, and has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Research has been focused on synthesizing derivatives of 4-oxobut-2-enoic acid compounds, which include structures similar to (E)-4-(4-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid. These compounds are studied for their potential hemostatic activity, indicating a relationship between their structure and pharmacological effects, including compounds with high hemostatic activity and low acute toxicity (Pulina et al., 2017).
- The synthesis of these compounds involves reactions that lead to various derivatives with potential biological activities. For instance, the synthesis of 4-(het)aryl-4-oxobut-2-enoic acid derivatives has been investigated for the development of new biologically active compounds (Tolstoluzhsky et al., 2008).
Biological and Pharmacological Investigations
- Some studies have focused on the interaction of similar compounds with DNA, cytotoxicity, antitumor, and antioxidant activities. These investigations reveal the potential of these compounds as effective antioxidants and antitumor agents, with specific compounds showing significant interaction with SS-DNA through intercalative modes and demonstrating comparable antioxidant activity to known standards (Sirajuddin et al., 2015).
- Another area of research involves the study of substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids, showing analgesic activity comparable to or exceeding that of reference compounds. This indicates the therapeutic potential of these compounds for pain management (Shipilovskikh et al., 2013).
Propriétés
IUPAC Name |
(E)-4-[4-(1-hydroxyethyl)piperidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-8(13)9-4-6-12(7-5-9)10(14)2-3-11(15)16/h2-3,8-9,13H,4-7H2,1H3,(H,15,16)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFJQKYULFHZES-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1CCN(CC1)C(=O)/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(4-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol](/img/structure/B1531665.png)
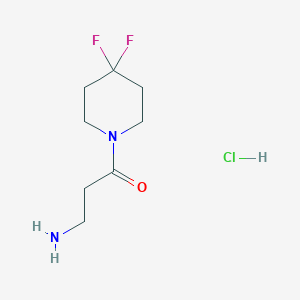
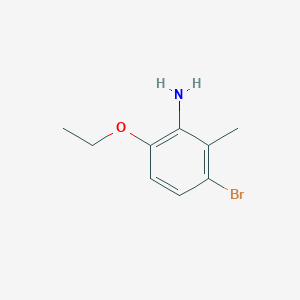
![8-Oxo-7-propyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1531669.png)
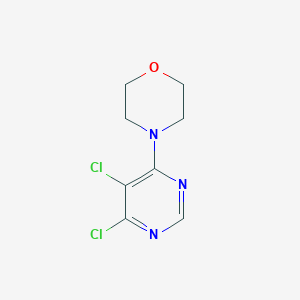
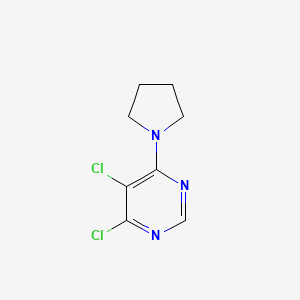
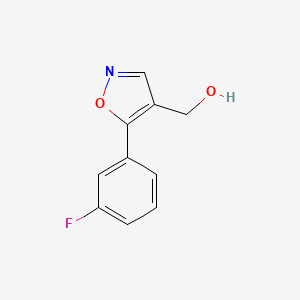
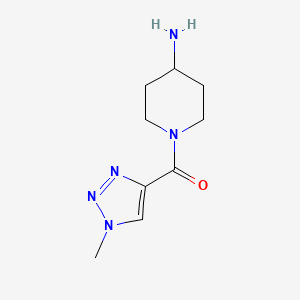
![Methyl 2-[(tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate](/img/structure/B1531678.png)
![2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B1531679.png)
